![molecular formula C21H24N2O3 B4687495 3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4687495.png)
3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione, commonly known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of migraine headaches.
Mécanisme D'action
BIBN-4096BS selectively blocks the 3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione receptor, which is a G protein-coupled receptor. Upon binding of this compound to the receptor, a signaling cascade is initiated, leading to the release of inflammatory mediators and vasodilation, which are implicated in the pathophysiology of migraine headaches. BIBN-4096BS prevents the binding of this compound to the receptor, thereby inhibiting the downstream signaling cascade and reducing the release of inflammatory mediators and vasodilation.
Biochemical and Physiological Effects
BIBN-4096BS has been shown to effectively block the this compound receptor in both in vitro and in vivo studies. In preclinical studies, BIBN-4096BS has been shown to reduce the frequency and severity of migraine headaches without significant adverse effects. BIBN-4096BS has also been shown to have a long half-life, which is desirable for a migraine prophylactic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BIBN-4096BS is its selectivity for the 3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione receptor, which reduces the risk of off-target effects. BIBN-4096BS has also been shown to have a long half-life, which is desirable for a prophylactic agent. However, one of the limitations of BIBN-4096BS is its relatively low potency compared to other this compound receptor antagonists. This may limit its efficacy in clinical settings.
Orientations Futures
For BIBN-4096BS include the development of more potent analogs and the optimization of dosing regimens.
Applications De Recherche Scientifique
BIBN-4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. 3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione is a neuropeptide that plays a crucial role in the pathophysiology of migraine headaches. BIBN-4096BS selectively blocks the this compound receptor, thereby reducing the release of this compound and preventing the onset of migraine headaches. Several preclinical studies have demonstrated the efficacy of BIBN-4096BS in reducing the frequency and severity of migraine headaches.
Propriétés
IUPAC Name |
5,5-dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)19(24)23(20(25)22-21)14-8-9-15-26-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,8-9,14-15H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJROUJRXEIMCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=CC=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.